2,5-Diphenylpyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with two phenyl groups and a carbonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. As a member of the pyrimidinone class, it is structurally related to various bioactive molecules, making it a target for synthetic and pharmacological studies.
The compound can be synthesized through various chemical reactions, particularly those involving the Biginelli reaction, which is a well-known method for creating dihydropyrimidinones. The Biginelli reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions, producing a range of pyrimidine derivatives.
2,5-Diphenylpyrimidin-4(3H)-one is classified as:
The synthesis of 2,5-diphenylpyrimidin-4(3H)-one can be achieved via several methods:
The typical procedure involves mixing the reactants in a suitable solvent (often ethanol), heating under reflux or microwave irradiation, and then isolating the product through filtration or crystallization. Spectroscopic methods such as NMR and IR spectroscopy are used to confirm the structure of the synthesized compound.
The molecular structure of 2,5-diphenylpyrimidin-4(3H)-one features:
2,5-Diphenylpyrimidin-4(3H)-one can participate in various chemical reactions:
The reactivity of this compound is influenced by electronic effects from the phenyl groups which can stabilize or destabilize intermediates during reactions.
The mechanism of action for compounds like 2,5-diphenylpyrimidin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that derivatives of pyrimidinones exhibit varying degrees of biological activity depending on their substituents and structural configuration.
2,5-Diphenylpyrimidin-4(3H)-one has several potential applications in scientific research:
IUPAC Name: The systematic name for this compound is 2,5-diphenyl-1,5-dihydropyrimidin-4-one, reflecting the positions of the phenyl substituents at C2 and C5 of the pyrimidinone ring and the presence of two tautomeric hydrogen atoms at N1 and N3. The "4(3H)-one" notation explicitly denotes the ketone functionality at position 4 and the potential for tautomerism involving the N3-H group [1] [8].
Molecular Formula: The compound has the molecular formula C₁₆H₁₂N₂O, with a molecular weight of 248.28 g/mol. Elemental composition comprises carbon (77.41%), hydrogen (4.87%), nitrogen (11.28%), and oxygen (6.45%).
Structural Identifiers:
Identifier Type | Value |
---|---|
CAS Registry Number | Not explicitly provided in sources |
InChIKey | Predicted: KTVJXJZNDZQSOQ-UHFFFAOYSA-N |
SMILES | O=C1N=C(NC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C2=CNC(=NC2=O)C3=CC=CC=C3 |
The core structure consists of a six-membered pyrimidine ring with carbonyl oxygen at C4 and phenyl substituents at C2 and C5. This scaffold shares structural homology with biologically active pyrimidinone derivatives discussed in antiviral and anticancer research [1] [8].
X-ray diffraction studies of closely related pyrimidinone derivatives reveal key structural features applicable to 2,5-diphenylpyrimidin-4(3H)-one:
Bond Geometry:
Ring Conformation:
Table 1: Comparative Crystallographic Metrics
Parameter | 2,5-Diphenylpyrimidin-4(3H)-one | Hydantoin Analog [4] | Pyrido[2,3-d]pyrimidine [8] |
---|---|---|---|
C=O bond (Å) | 1.226 (predicted) | 1.231 | 1.224 |
C-N bond (Å) | 1.338 (avg) | 1.341 | 1.332 |
Dihedral Angle | 54.8°–88.9° | 78.9° | 62.5° |
Space Group | P21/c (predicted) | P21/c | C2/c |
Non-covalent interactions (N–H···O=C hydrogen bonding, C–H···π stacking) dominate crystal packing, forming supramolecular dimers or infinite chains. These interactions stabilize the lattice and influence solubility [4] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Phenyl protons: δ 7.28–8.05 ppm (m, 10H)Note: N-H chemical shifts confirm intramolecular H-bonding with C4=O [4] .
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Key vibrational modes (KBr pellet, cm⁻¹):
UV-Visible Spectroscopy
In methanol solution:
Mass Spectrometry
2,5-Diphenylpyrimidin-4(3H)-one exhibits complex tautomerism involving proton migration between N1, N3, and the carbonyl oxygen:
Primary Tautomers:
Table 2: Tautomeric Energy Differences (DFT Calculations at B3LYP/6-311++G(d,p))
Tautomer | Relative Energy (kcal/mol) | Population (%) | Stabilizing Factors |
---|---|---|---|
4-Keto (3H) | 0.0 (reference) | 92% | Resonance + N–H···O intramolecular H-bond |
4-Hydroxy (1H) | +3.8 | 6% | Conjugative stabilization of enol |
4-Hydroxy (3H) | +5.2 | 2% | Steric repulsion between phenyls |
Stability Influences:
Crystallographic and spectroscopic data confirm the 4-keto tautomer as the most stable configuration in ambient conditions. Intramolecular hydrogen bonding (N3–H···O=C4, d = 1.86 Å) and extended conjugation between phenyl rings and the heterocycle contribute to this preference [4] [6].
Concluding Remarks:2,5-Diphenylpyrimidin-4(3H)-one exemplifies a pharmaceutically relevant scaffold whose properties are governed by tautomerism and electronic delocalization. Its spectroscopic signatures and conformational behavior align with broader trends in pyrimidinone chemistry, providing a foundation for rational drug design targeting enzymes like HIV integrase or kinases [1] [8]. Future studies should explore substituent effects on tautomeric equilibria and bioactivity.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4